molecular formula C8H6FNO B165117 2-Fluoro-5-methoxybenzonitrile CAS No. 127667-01-0

2-Fluoro-5-methoxybenzonitrile

Cat. No. B165117
M. Wt: 151.14 g/mol
InChI Key: VBZLRHYLNXWZIU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzonitrile is a unique chemical compound with the empirical formula C8H6FNO . It has a molecular weight of 151.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methoxybenzonitrile consists of a benzene ring substituted with a fluoro group at the 2nd position and a methoxy group at the 5th position . The compound has a monoisotopic mass of 151.043335 Da .


Physical And Chemical Properties Analysis

2-Fluoro-5-methoxybenzonitrile is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 258.3±20.0 °C at 760 mmHg . The compound has a molar refractivity of 37.8±0.4 cm3 .

Scientific Research Applications

  • Chemical Synthesis and Spectroscopy:

    • 2-Fluoro-5-nitrobenzonitrile, a compound related to 2-Fluoro-5-methoxybenzonitrile, was synthesized and reacted with various compounds, providing insights into the proton magnetic resonance spectra of the resultant derivatives (Wilshire, 1967).
    • A study on the phenylation of fluorobenzonitriles using benzonitrile radical anions in liquid ammonia, which includes compounds like 3-methoxybenzonitrile, demonstrates the potential of these compounds in developing new approaches to fluorinated cyanobisarenes (Peshkov et al., 2019).
  • Material Science and Non-linear Optics:

    • Research into 5-fluoro-2-methylbenzonitrile, closely related to 2-Fluoro-5-methoxybenzonitrile, includes experimental and theoretical approaches to understand its molecular structure, vibrational spectra, and non-linear optics (NLO) properties. This highlights the significance of such compounds in the field of spectroscopy and materials science (Kumar & Raman, 2017).
  • Electrochemistry and Energy Storage:

    • A study on fluoro-substituted conjugated polyindole, which includes the synthesis of poly(5-fluoroindole), demonstrates the potential of fluoro-substituted compounds in the development of high-performance materials for charge storage, significantly differing from non-fluorinated counterparts (Wang et al., 2019).
  • Pharmaceutical Chemistry:

    • Synthesis of substituted 2-amino-4-quinazolinones via ortho-fluorobenzoyl guanidines, starting from 2,6-difluoro-4-methoxybenzonitrile, is an example of the application of fluoro-methoxybenzonitriles in the creation of pharmaceutical compounds (Fray et al., 2006).

Safety And Hazards

2-Fluoro-5-methoxybenzonitrile is classified as acutely toxic, causing harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . The compound is classified under hazard class 6.1C, which includes combustible, acute toxic category 3 compounds, or compounds which cause chronic effects .

Future Directions

While specific future directions for 2-Fluoro-5-methoxybenzonitrile are not mentioned in the available literature, its classification as a unique chemical and an aryl fluorinated building block suggests potential use in the development of new organic compounds . As with any chemical compound, future research and development will be guided by its properties and potential applications in various fields.

properties

IUPAC Name

2-fluoro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLRHYLNXWZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379094
Record name 2-Fluoro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxybenzonitrile

CAS RN

127667-01-0
Record name 2-Fluoro-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127667-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-Chloro-1-fluoro-4-methoxy-benzene (10.4 grams, 65.0 mmole), CuCN (6.4 grams, 71.0 mmole) and N-methylpyrrolidinone (100 ml) was refluxed for 18 hours. An additional 2.3 g CuCN was added, and the mixture was refluxed for 40 hours. The mixture was poured into 300 ml ice water and stirred for 10 minutes. This was poured into 100 ml methylene chloride and the layers were separated. The mixture was washed with water, dried over MgSO4, filtered, and concentrated to a solid (2.8 g). MW 137.12; MS (m/e) 137(M+).
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Kato, Y Ito, R Ijuin, H Aoyama, T Yokomatsu - Heterocycles, 2016 - jglobal.jst.go.jp
… 2-Fluoro-5-methoxybenzonitrile About 2-Fluoro-5-methoxybenzonitrile … Search "2-Fluoro-5-methoxybenzonitrile" …
Number of citations: 3 jglobal.jst.go.jp
MB Sommer, M Begtrup… - The Journal of Organic …, 1990 - ACS Publications
… Again, fluorine substitution leads to an increased electron density difference and 2-fluoro-5-methoxybenzonitrile reacts predominantly with displacement. Electron-at- …
Number of citations: 61 pubs.acs.org
ASG Prasad, TB Rao, D Rambabu… - Letters in Drug …, 2017 - ingentaconnect.com
… To assess the feasibility of an ultrasound based strategy in the present case we decided to perform the reaction of 2-aminopyridine (1a) with 2-fluoro-5-methoxybenzonitrile (2a) under …
Number of citations: 1 www.ingentaconnect.com
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
… Ethyl 3-amino-5-methoxybenzo[b]thiophene-2-carboxylate (8; X=5-OCH 3 ): The title compound was synthesized from 2-fluoro 5-methoxybenzonitrile (7) (300 mg, 1.985 mmol) and …
J Günther, RC Hillig, K Zimmermann… - Journal of Medicinal …, 2022 - ACS Publications
The branched-chain amino acid transaminases (BCATs) are enzymes that catalyze the first reaction of catabolism of the essential branched-chain amino acids to branched-chain keto …
Number of citations: 5 pubs.acs.org
Y Tian, MA Shehata, SJ Gauger, CKL Ng… - Journal of Medicinal …, 2022 - ACS Publications
… As shown in Scheme 3, aromatic substitution of 2-fluoro-5-methoxybenzonitrile 13 with 2-chlorophenol under basic conditions gave intermediate 14. Palladium-catalyzed cyanation of …
Number of citations: 3 pubs.acs.org
AD Konstantinov, NJ Bunce - Journal of Photochemistry and Photobiology …, 1999 - Elsevier
… Irradiation of 1 with KCN in t-butanol–water, however, gave 2-fluoro-5-methoxybenzonitrile as the major product, with only traces of 3-methoxybenzonitrile [11]. For 2 (and also for 1,3,5-…
Number of citations: 8 www.sciencedirect.com

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